molecular formula C24H28ClN5OS B11218991 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione

4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione

Cat. No.: B11218991
M. Wt: 470.0 g/mol
InChI Key: FXZBJRMVDVSDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-chlorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a quinazolinone moiety

Preparation Methods

The synthesis of 1-[4-(4-chlorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The piperazine ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The quinazolinone moiety can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-[4-(4-chlorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving piperazine and quinazolinone derivatives.

    Medicine: It has potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the quinazolinone moiety can inhibit certain enzymes. These interactions lead to various biological effects, including modulation of neurotransmitter levels and inhibition of enzyme activity .

Comparison with Similar Compounds

Similar compounds include:

    1-(4-Chlorophenyl)piperazine: Known for its central serotonin-mimetic action.

    1-(4-Methoxyphenyl)piperazine: Used in the synthesis of various pharmaceuticals.

    1-(4-Trifluoromethylphenyl)piperazine: Known for its unique pharmacological properties.

Compared to these compounds, 1-[4-(4-chlorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one is unique due to the presence of both the piperazine and quinazolinone moieties, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C24H28ClN5OS

Molecular Weight

470.0 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one

InChI

InChI=1S/C24H28ClN5OS/c25-18-9-11-19(12-10-18)29-14-16-30(17-15-29)22(31)8-2-1-5-13-26-23-20-6-3-4-7-21(20)27-24(32)28-23/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H2,26,27,28,32)

InChI Key

FXZBJRMVDVSDDX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.